5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine
Description
5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine is a pyrimidine derivative characterized by a sulfonyl group at position 5, a 2-chlorophenyl substituent at position 4, and a phenyl group at position 2. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and material science.
Properties
IUPAC Name |
5-(benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2S/c23-19-14-8-7-13-18(19)21-20(28(26,27)17-11-5-2-6-12-17)15-24-22(25-21)16-9-3-1-4-10-16/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSKLPKUIWAXQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzene derivatives with sulfonyl chlorides under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl or phenyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water are commonly used solvents depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a probe to study biochemical pathways.
Medicine
Medically, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making them candidates for drug development.
Industry
In the industrial sector, this compound finds applications in the manufacture of specialty chemicals and advanced materials. It is used in the production of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
This difference may influence pharmacokinetic properties, such as metabolic stability . The 2-chlorophenyl substituent introduces steric hindrance and electron-withdrawing effects, distinguishing it from the chloromethyl analogs in , which are more reactive toward nucleophilic substitution.
Reactivity and Synthetic Utility :
- Compounds with chloromethyl groups (e.g., ) are often intermediates in alkylation or cross-coupling reactions, whereas the sulfonyl group in the target compound may participate in sulfonamide formation or act as a leaving group under specific conditions.
Research Findings and Limitations
- Synthetic Challenges: The benzenesulfonyl group in the target compound may complicate purification due to its high polarity, a issue less pronounced in chloromethyl analogs .
- Lack of Direct Bioactivity Data : Unlike the carboxamide derivative , which has documented pharmacological screening, the target compound’s biological activity remains speculative.
- Thermal Stability : Pyrimidines with electron-withdrawing groups (e.g., sulfonyl) generally exhibit higher thermal stability than those with electron-donating groups, as seen in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
